1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone
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Overview
Description
1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone is a compound that features a pyrrolidine ring and a thiomorpholine ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone can be synthesized through a multi-step process involving the formation of the pyrrolidine and thiomorpholine rings followed by their connection via an ethanone group. The synthesis typically involves:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiomorpholine Ring: This involves the cyclization of a suitable precursor, often under similar conditions as the pyrrolidine ring formation.
Connection via Ethanone Group: The final step involves the formation of the ethanone linkage between the two rings, which can be achieved through various organic reactions such as condensation or coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one.
Thiomorpholine Derivatives: Compounds with a thiomorpholine ring, such as thiomorpholine-3-carboxylic acid.
Uniqueness: 1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone is unique due to the combination of both pyrrolidine and thiomorpholine rings connected by an ethanone group. This dual-ring structure provides distinct chemical and biological properties not found in compounds with only one of these rings.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c13-10(12-3-1-2-4-12)9-11-5-7-14-8-6-11/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGGNXFEOYNTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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